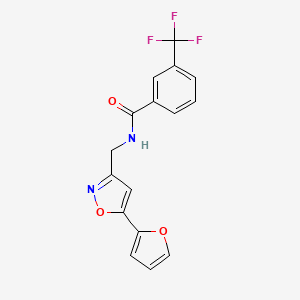
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide, also known as FITM, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : A study by Patel, H. S. Patel, & Shah (2015) reported the synthesis of novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized using various spectroscopic techniques, and their antibacterial and antifungal activities were explored, demonstrating the potential for the development of new antimicrobial agents (Patel, H. S. Patel, & Shah, 2015).
Antiplasmodial Activities : Hermann et al. (2021) investigated N-acylated furazan-3-amines and their derivatives for activities against different strains of Plasmodium falciparum. The study highlighted the significance of the acyl moiety's nature in determining the compounds' activity, with benzamides showing promising results. This research contributes to the search for new antimalarial agents (Hermann et al., 2021).
Material Science and Chemistry
Corrosion Inhibition : Yadav, Sarkar, & Purkait (2015) studied amino acid compounds as corrosion inhibitors for N80 steel in HCl solution. Their research presents an innovative approach to corrosion protection, emphasizing the role of heterocyclic compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Antiviral Activity : Hebishy, Salama, & Elgemeie (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles with significant activity against the avian influenza virus. This study opens new avenues for the development of antiviral drugs, showcasing the versatility of furan-based compounds in addressing viral diseases (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)11-4-1-3-10(7-11)15(22)20-9-12-8-14(24-21-12)13-5-2-6-23-13/h1-8H,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSOYWPPKCZHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

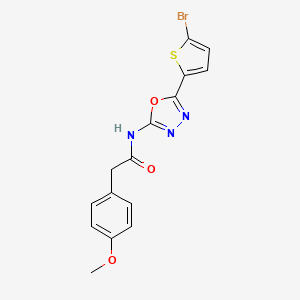
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)


![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
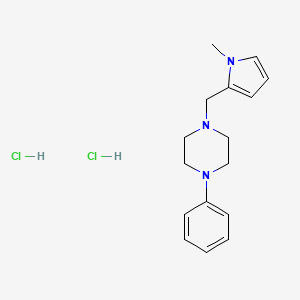
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)
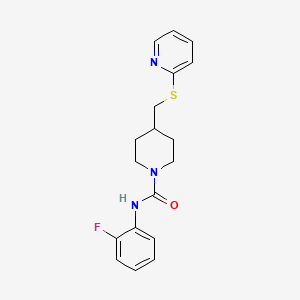
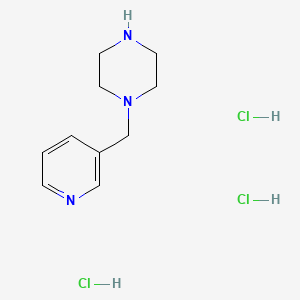
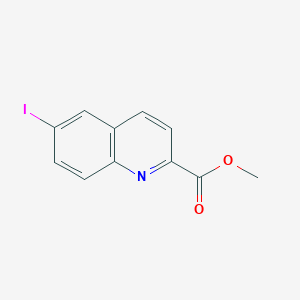
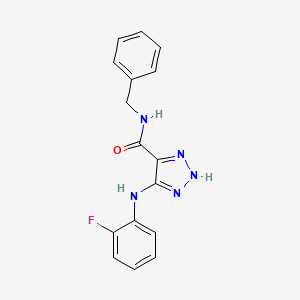

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)